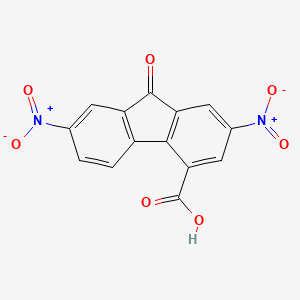
N-Hydroxy-N-methylbenzamide
Vue d'ensemble
Description
N-Hydroxy-N-methylbenzamide is a chemical compound with the molecular formula C8H9NO2 . It has a molecular weight of 151.16 g/mol . The IUPAC name for this compound is N-hydroxy-N-methylbenzamide . It is used as an intermediate in the synthesis of biologically active heterocyclic compounds .
Molecular Structure Analysis
The InChI code for N-Hydroxy-N-methylbenzamide is 1S/C8H9NO2/c1-9(11)8(10)7-5-3-2-4-6-7/h2-6,11H,1H3 . The canonical SMILES string is CN(C(=O)C1=CC=CC=C1)O . The compound has a topological polar surface area of 40.5 Ų .
Physical And Chemical Properties Analysis
N-Hydroxy-N-methylbenzamide is an oil at room temperature . It has a melting point of 40-42°C . The compound has a molecular weight of 151.16 g/mol . It has a topological polar surface area of 40.5 Ų . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .
Applications De Recherche Scientifique
Metabolism and Biochemical Pharmacology
- Metabolism of N-methylbenzamides : N-Hydroxy-N-methylbenzamide has been characterized as a major metabolite of N-methylbenzamide. It was found to be a urinary metabolite of N-methylbenzamide and was also identified as a metabolite of N,N-dimethylbenzamide in vitro. This compound is significant for understanding the metabolic pathways of N-methylbenzamides and their derivatives (Ross et al., 1983).
Synthesis and Chemical Properties
- Synthesis and Characterization : N-Hydroxy-N-methylbenzamide's analogs, such as N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, have been synthesized and characterized using various spectroscopic methods. These compounds are important for their potential in metal-catalyzed C–H bond functionalization reactions (Al Mamari & Al Lawati, 2019).
Pharmacology and Toxicology
- Toxicological Properties : Research on the toxicological properties of related compounds, such as N,N-diethyl-3-methylbenzamide (DEET), highlights the importance of understanding the pharmacokinetics and safety aspects of benzamide derivatives. This research is crucial for assessing the potential risks associated with their use in various applications (Qiu et al., 1998).
Application in Drug Development
- Prodrug Forms for Amides : N-Hydroxy-N-methylbenzamide and its derivatives have been studied for their potential as prodrug forms for the amide group in various drug substances and bioactive peptides. This research is significant for drug development, especially in improving drug properties like solubility and absorption (Kahns & Bundgaard, 1991).
Safety and Hazards
N-Hydroxy-N-methylbenzamide has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Orientations Futures
The development of new techniques for the preparation of organic compounds like N-Hydroxy-N-methylbenzamide is important, with catalytic processes being key to this innovation . The development of copper-based metal-organic frameworks to promote oxidative couplings has allowed the synthesis of amides in a very effective manner . This methodology has been successfully applied to the unique preparation of the bioactive compound N,N-diethyl-3-methylbenzamide, with excellent performance (>99% conversion and 95% yield of pure isolated product) on a preparative scale . This suggests potential future directions in the synthesis of similar compounds.
Mécanisme D'action
Mode of Action
It is suggested that the compound may interact with its targets through the formation of N-O functional groups . These groups can be used as “shuttles” in nature for oxygen transfer, providing intermediates or products comprising N-O functional groups . The compound’s interaction with its targets and the resulting changes are subject to ongoing research.
Biochemical Pathways
It is known that flavin-dependent n-hydroxylating enzymes play a major role in the production of secondary metabolites, such as siderophores or antimicrobial agents . These enzymes can accept amines, diamines, amino acids, amino sugars, and amino aromatic compounds, providing access to versatile families of compounds containing the N-O motif .
Propriétés
IUPAC Name |
N-hydroxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-9(11)8(10)7-5-3-2-4-6-7/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSSLJHUWRMSSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327327 | |
| Record name | N-Hydroxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxy-N-methylbenzamide | |
CAS RN |
2446-50-6 | |
| Record name | N-Hydroxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-hydroxy-N-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Phenyl-4-[(Z,3Z)-3-(2-phenylthiochromen-4-ylidene)prop-1-enyl]thiochromenylium;perchlorate](/img/structure/B1654470.png)



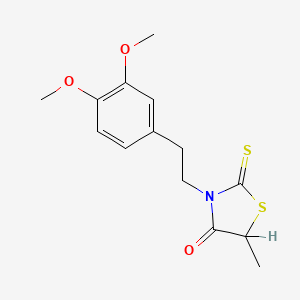
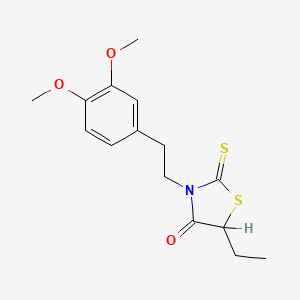
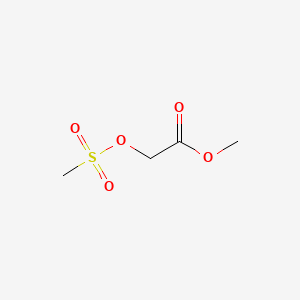
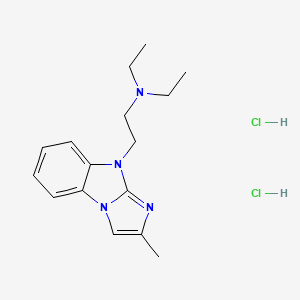
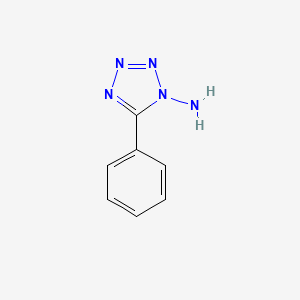

![5-(2,4-Dichloro-phenyl)-[1,3,4]oxathiazol-2-one](/img/structure/B1654486.png)
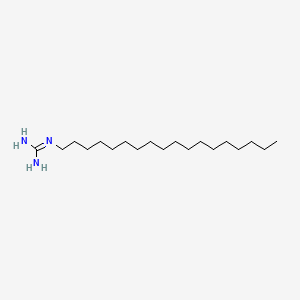
![Ethanol, 2,2'-[[(3-bromophenyl)methyl]imino]bis-](/img/structure/B1654488.png)
